

Chil3 gene expression and regulation mechanisms

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An In-depth Technical Guide to Chil3 Gene Expression and Regulation

Executive Summary

Chil3 (Chitinase-like protein 3), also known as Ym1 in mice, is a secreted lectin belonging to the glycoside hydrolase family 18. Despite its homology to chitinases, it lacks enzymatic activity.[1] Chil3 is predominantly expressed in rodents and is considered a key marker for alternatively activated (M2) macrophages.[2][3] Its expression is tightly regulated, primarily by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) through the STAT6 signaling pathway.[2][4][5] This protein plays a significant role in various physiological and pathological processes, including immune responses, inflammation, tissue repair, fibrosis, and allergic reactions.[2][4][6] This guide provides a comprehensive overview of the Chil3 gene, its expression profile, regulatory mechanisms, and the key experimental protocols used for its study, targeting researchers, scientists, and professionals in drug development.

Introduction to Chil3 (Ym1)

The Chil3 gene is located on mouse chromosome 3 and encodes the Ym1 protein.[2] While a direct human ortholog has not been clearly defined, it shares approximately 50% nucleotide similarity with human chitinase-like genes, such as CHI3L1 (also known as YKL-40).[2][7] Ym1 functions as a heparin-binding lectin and is involved in modulating immune responses, particularly in the context of Th2-mediated inflammation and parasitic infections.[2][5] It is abundantly expressed by activated macrophages and neutrophils and plays a crucial role in tissue remodeling and repair.[3][6][8]

Chil3 Gene Expression Profile

Chil3 expression is highly specific to certain cell types and conditions, making it a valuable biomarker.

2.1 Tissue and Cell-Type Specificity Chil3 is predominantly expressed in immune cells. It is found in peritoneal cavity macrophages, bone marrow-derived neutrophils, and alveolar macrophages in the lung.[8] High levels of expression are also detected in the bone marrow, with moderate levels in the spleen and gastric antrum.[8] During inflammation, its expression can be transiently induced in activated macrophages in various tissues.[5]

2.2 Expression in Disease and Development Chil3 expression is significantly upregulated in response to IL-4 and IL-13, during inflammatory responses, and upon parasitic infection.[8] It is implicated in allergic inflammation, where it contributes to the Th2 immune response.[2][7] In tissue repair, Chil3 is part of a gene expression program associated with anti-inflammatory and remodeling functions in macrophages.[6] During mouse development, Chil3 expression is detected in myeloid precursor cells in the yolk sac and later in the liver.[8]

2.3 Quantitative Chil3 Expression Data

The following table summarizes quantitative data on Chil3 expression changes from cited literature.

Condition/Model	Gene	Fold Change (mRNA)	Reference
2,4-dinitrofluorobenzene-induced contact hypersensitivity	Chi3l3	51-fold increase	[5]
Glucocorticoid receptor-null lungs	Chi3l3	11-fold increase	[1]

Mechanisms of Chil3 Gene Regulation

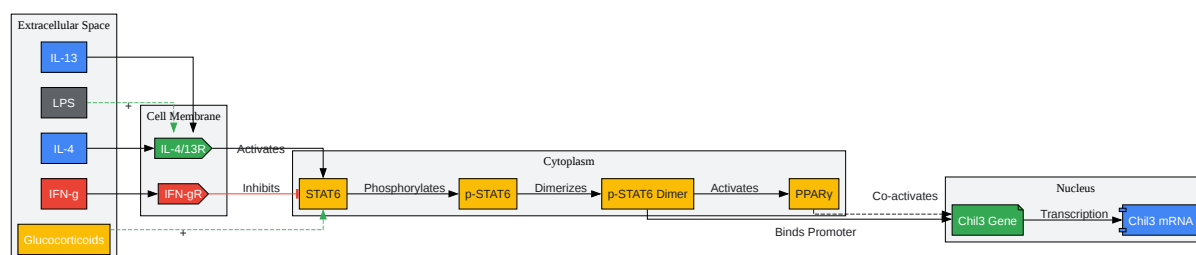
The expression of the *Chil3* gene is controlled by a network of transcription factors and signaling pathways, with the IL-4/IL-13/STAT6 axis being central to its induction.

3.1 The Core IL-4/IL-13/STAT6 Regulatory Axis The primary pathway for *Chil3* induction involves the cytokines IL-4 and IL-13.^[2] These cytokines bind to their respective receptors on macrophages, leading to the phosphorylation and activation of the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6).^[2]^[5] Phosphorylated STAT6 forms homodimers, translocates to the nucleus, and binds to multiple response elements in the *Chil3* promoter, driving its transcription.^[2]^[5] This pathway is a hallmark of M2 macrophage activation.^[5]

3.2 Cooperative and Inhibitory Factors Several other factors modulate *Chil3* expression:

- **PPAR γ** (Peroxisome proliferator-activated receptor-gamma): STAT6 can activate PPAR γ , which in turn cooperatively enhances *Chil3* expression. ChIP analysis has confirmed *Chil3* is a direct target of PPAR γ .^[2]
- **Glucocorticoids**: Hormones like dexamethasone can induce *Ym1* expression through a STAT6-dependent mechanism and have a synergistic effect with IL-4.^[2]
- **Lipopolysaccharide (LPS)**: While typically an M1 stimulus, LPS can boost IL-4-induced *Ym1* expression in vitro.^[2]
- **Interferon-gamma (IFN- γ)**: This Th1 cytokine acts as a potent inhibitor of IL-4-induced *Chil3* expression.^[2]

3.3 Promoter Analysis Studies on the human homolog, *CHI3L1*, have identified binding sites for several transcription factors within its proximal promoter, including PU.1, Sp1, Sp3, USF, AML-1, and C/EBP.^[9] The binding of Sp1, in particular, appears to play a predominant role in regulating promoter activity and increases during macrophage differentiation.^[9] The mouse *Chil3* gene also contains four STAT binding sites located near exon 1.^[2]



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Figure 1: Core regulatory pathways controlling Chl3 gene expression.

Downstream Signaling and Effector Functions

Once expressed and secreted, Chl3 (and its human homolog CHI3L1) can interact with cell surface receptors to activate intracellular signaling cascades, influencing cellular behavior.

- **Receptor Interaction:** CHI3L1 has been shown to bind to receptors such as IL-13R α 2 and syndecan-1/ α V β 3 to mediate its effects.[10]
- **Pathway Activation:** It can activate several key signaling pathways, including:
 - **MAPK and FAK Pathways:** Correlated with airway remodeling and lung function.[10]
 - **NF- κ B Pathway:** Promotes bronchial smooth muscle proliferation by inducing IL-8.[10]

- TGF- β 1/Smad Pathway: Regulates the proliferation and apoptosis of human bronchial epithelial cells.[\[10\]](#)
- Immune Modulation: Chil3 is a critical effector in Th2 inflammation.[\[2\]](#) In some contexts, Chil3 deficiency has been shown to enhance the alternative activation of macrophages, suggesting it may also act as a feedback regulator to limit M2 activation.[\[2\]](#)

Key Experimental Methodologies

Studying Chil3 gene expression and regulation requires a combination of molecular biology techniques to quantify mRNA and protein levels and to identify protein-DNA interactions.

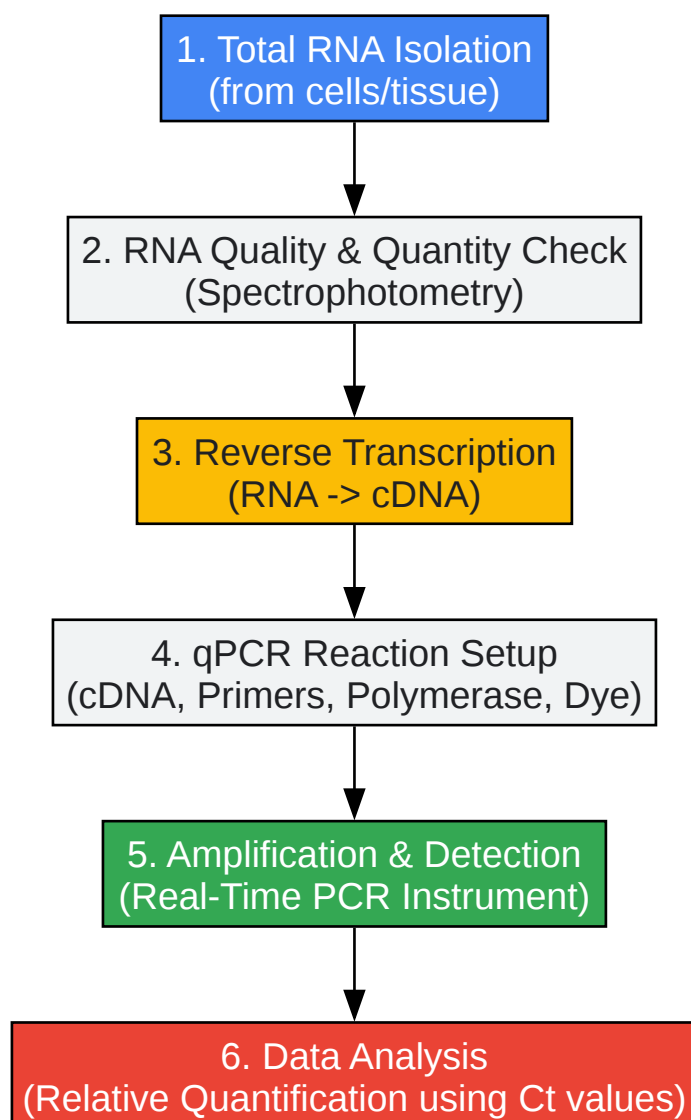
5.1 Quantifying Chil3 mRNA: Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive method used to measure the amount of a specific RNA transcript.[\[11\]](#)[\[12\]](#) It involves the conversion of RNA to complementary DNA (cDNA), followed by amplification of the cDNA in a real-time PCR instrument.[\[13\]](#)[\[14\]](#)

Detailed Protocol:

- RNA Isolation: Extract total RNA from cells or tissues using a standard protocol, such as Trizol reagent.[\[13\]](#) Assess RNA quality and quantity using a spectrophotometer (e.g., Nanodrop).[\[15\]](#)
- DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.[\[15\]](#)
- Reverse Transcription (cDNA Synthesis):
 - Prepare a reaction mix containing up to 1 μ g of total RNA, random primers and/or oligo(dT) primers, dNTPs, and a reverse transcriptase enzyme (e.g., M-MLV).[\[11\]](#)[\[15\]](#)
 - Incubate the reaction according to the enzyme manufacturer's protocol (e.g., 70°C for 10 min for primer annealing, followed by cDNA synthesis at an optimal temperature).[\[14\]](#)[\[15\]](#)
- Quantitative PCR (qPCR):

- Prepare a master mix for each gene of interest (including Chil3 and a reference/housekeeping gene) containing SYBR Green or an alternative fluorescent dye, forward and reverse primers specific to the target cDNA, and a DNA polymerase.[\[11\]](#)[\[15\]](#)
- Add the synthesized cDNA template to the master mix.
- Run the reaction on a qPCR machine using a standard cycling program: an initial denaturation (e.g., 95°C for 10 min), followed by ~40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 60 s).[\[15\]](#)
- Data Analysis:
 - Determine the cycle threshold (Ct) value for each sample, which is inversely proportional to the amount of target RNA.[\[14\]](#)
 - Calculate the relative expression of Chil3 mRNA using the $\Delta\Delta C_t$ method, normalizing to the expression of the reference gene.



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Figure 2: Standard experimental workflow for RT-qPCR analysis.

5.2 Quantifying Chil3/Ym1 Protein: Western Blot

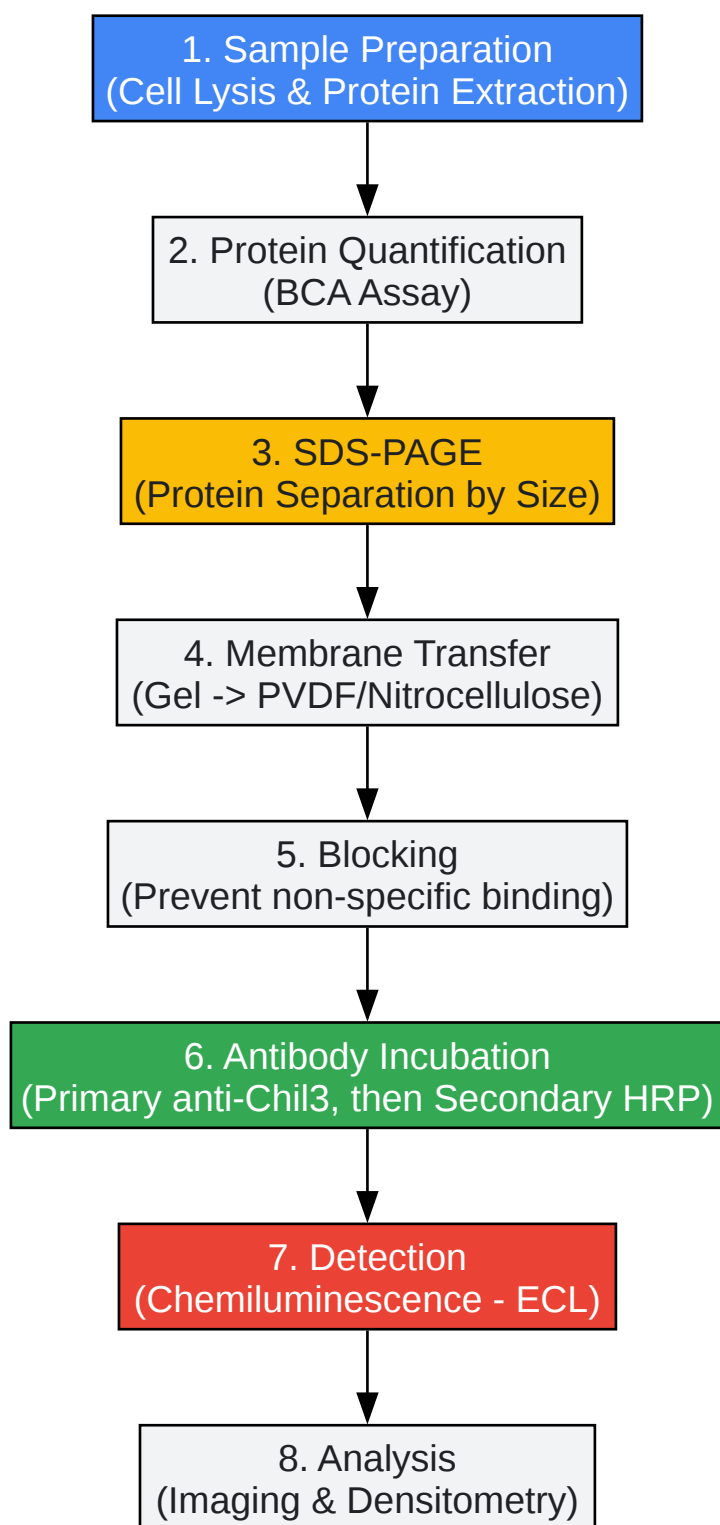
Western blotting is used to detect and quantify specific proteins in a complex mixture.[16][17] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and detecting them with specific antibodies.[18]

Detailed Protocol:

- Sample Preparation:

- Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) to extract total protein.[19]
- Determine the protein concentration of each lysate using a colorimetric assay (e.g., BCA assay).[18]
- Denature and reduce 10-50 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.[17]
- SDS-PAGE Gel Electrophoresis:
 - Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.[17]
 - Run the gel in an electrophoresis apparatus at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[19]
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[17]
- Blocking and Antibody Incubation:
 - Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[16]
 - Incubate the membrane with a primary antibody specific for Chil3/Ym1 overnight at 4°C. [19]
 - Wash the membrane three times with TBST.[19]
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
- Detection and Analysis:
 - Wash the membrane again three times with TBST.

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[19]
- Capture the signal using a gel imager or X-ray film.[20]
- Quantify band intensity using densitometry software, normalizing to a loading control protein (e.g., β -actin or GAPDH).[20]



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Figure 3: Standard experimental workflow for Western Blot analysis.

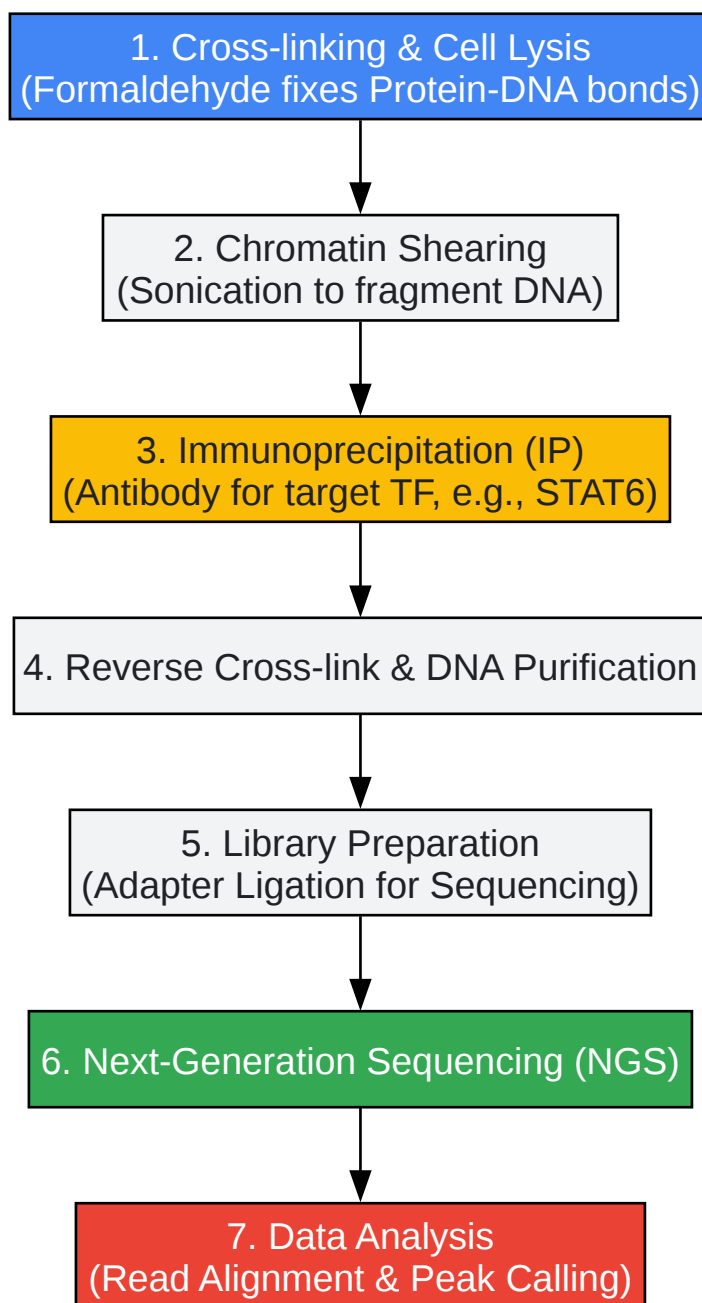
5.3 Investigating Regulation: Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is a powerful method for identifying the genome-wide binding sites of a specific transcription factor, such as STAT6 on the Chil3 promoter.[21][22] It combines chromatin immunoprecipitation with next-generation sequencing.[23]

Detailed Protocol:

- Cross-linking and Chromatin Preparation:
 - Treat cells with formaldehyde to cross-link proteins to the DNA they are bound to in vivo. [23]
 - Lyse the cells and isolate the nuclei.[22]
 - Shear the chromatin into smaller fragments (200-600 bp) using sonication.[22]
- Immunoprecipitation (IP):
 - Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-STAT6).[21]
 - Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[22]
 - Wash the beads to remove non-specifically bound chromatin.
- Reverse Cross-linking and DNA Purification:
 - Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
 - Purify the co-precipitated DNA.[21]
- Library Preparation and Sequencing:
 - Prepare a DNA library from the purified ChIP DNA fragments for next-generation sequencing (NGS).[24]
 - Sequence the library on an NGS platform (e.g., Illumina).[21]
- Data Analysis:

- Align the sequence reads to a reference genome.
- Use peak-calling algorithms to identify regions of the genome that are significantly enriched, representing the binding sites of the transcription factor.



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References

- 1. Chil3 chitinase-like 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Frontiers | An update on Ym1 and its immunoregulatory role in diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cyagen.com [cyagen.com]
- 5. WikiGenes - Chil3 - chitinase-like 3 [wikigenes.org]
- 6. Macrophage function in tissue repair and remodeling requires IL-4 or IL-13 with apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitinase 3-like 1 drives allergic skin inflammation via Th2 immunity and M2 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Transcriptional regulation of CHI3L1, a marker gene for late stages of macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Gene Expression Analysis by Reverse Transcription Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 14. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mcgill.ca [mcgill.ca]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 19. addgene.org [addgene.org]

- 20. bitesizebio.com [bitesizebio.com]
- 21. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 22. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]
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